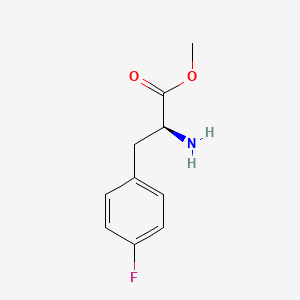

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Description

Pioneering Studies on Fluorine Substitution in Aromatic Systems

The integration of fluorine into aromatic systems began with Alexander Borodin’s 1862 demonstration of nucleophilic halogen exchange, where chloride was replaced by fluoride in organic compounds. This marked the first intentional synthesis of an organofluorine molecule, laying groundwork for future methodologies. By 1927, Georg Schiemann developed the Schiemann reaction, enabling aromatic fluorination via diazonium tetrafluoroborate decomposition (Equation 1):

$$

\text{ArNH}2 \rightarrow \text{ArN}2^+ \text{BF}4^- \rightarrow \text{ArF} + \text{N}2 + \text{BF}_3

$$

This reaction became industrially vital for producing fluorinated aromatics, including precursors to 4-fluorophenylalanine. Later, Gottlieb’s 1936 work demonstrated halogen exchange using potassium fluoride (KF), offering a milder route to fluoroarenes. These methods collectively enabled precise fluorine incorporation into phenyl rings, a prerequisite for synthesizing fluorophenylalanine derivatives.

Table 1: Key Milestones in Aromatic Fluorination (1862–1936)

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1862 | Alexander Borodin | First nucleophilic F⁻ substitution in organics | Foundation for halogen-exchange chemistry |

| 1927 | Georg Schiemann | Diazonium tetrafluoroborate decomposition | Industrial-scale aromatic fluorination |

| 1936 | Julius Gottlieb | KF-mediated Cl/F exchange in arenes | Mild, scalable route to fluoroaromatics |

Emergence of Fluorophenylalanine Derivatives in Biochemical Research

Fluorophenylalanine derivatives gained prominence in the mid-20th century as tools for probing protein structure and function. In 1958, Westhead and Boyer demonstrated that 4-fluorophenylalanine could incorporate into rabbit proteins at rates comparable to natural phenylalanine, suggesting minimal tRNA discrimination. This finding spurred interest in fluorinated amino acids as non-disruptive probes. By 2016, researchers synthesized analogs like L-3-(3',5'-difluorophenyl)alanine (Dfp) to study aromatic stacking in peptides (Figure 1).

Figure 1: Structural Comparison of Phenylalanine and Fluorinated Analogs

- Phenylalanine : Benzyl side chain

- 4-Fluorophenylalanine : Single para-F substituent

- Dfp : Dual meta-F substituents

Hirschmann’s 1993 work on somatostatin analogs substituted phenylalanine with electron-deficient residues like pyrazinylalanine (Pyz), demonstrating enhanced receptor binding via aromatic interactions. Fluorophenylalanine derivatives, with their tunable electron-withdrawing effects, became critical for studying peptide-receptor dynamics.

Theoretical Advancements in Stereochemical Control of Non-Canonical Amino Acids

Stereochemical precision in fluorinated amino acid synthesis achieved breakthroughs with asymmetric catalysis. In 2016, Rhodium-catalyzed hydrogenation of α-acetamido acrylates enabled enantioselective synthesis of L-Dfp with 99% enantiomeric excess (Equation 2):

$$

\text{(Z)-Methyl 2-acetamido-3-(3',5'-difluorophenyl)acrylate} \xrightarrow{\text{Rh(S-MaxPHOS)}} \text{L-Dfp ester}

$$

Solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride resin further ensured retention of stereochemical integrity during peptide assembly. Concurrently, $$^{19}\text{F}$$-NMR spectroscopy emerged to resolve stereochemical environments. Dürr et al. (2020) reported chemical shift ranges for fluorinated aromatics (Table 2), enabling structural validation.

Table 2: $$^{19}\text{F}$$ Chemical Shifts of Fluorinated Aromatic Amino Acids

| Compound | δ (ppm) |

|---|---|

| 4-Fluorophenylalanine | -115.76 |

| 3-Fluorophenylalanine | -113.33 |

| 5-Fluorotryptophan | -124.91 |

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHKOSBEYDZFY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride (SOCl₂) is added to a suspension of 4-fluoro-L-phenylalanine in methanol at 0°C, facilitating protonation of the carboxylic acid and subsequent methanol attack. After 24 hours at room temperature, the solvent is removed, and the product is recrystallized from ethyl acetate/ethanol (95:5). This method yields 97% of the hydrochloride salt, with a purity of 98.5% by HPLC.

Key Data:

Challenges and Mitigation

Racemization at the α-carbon is a risk under acidic conditions. To minimize this, strict temperature control (≤25°C) and short reaction times are critical. Recrystallization in ethyl acetate/ethanol further purifies the product, reducing impurities like O-alkylated byproducts.

Enzymatic Resolution of Racemic Mixtures

For applications requiring high enantiomeric excess (ee), enzymatic resolution of racemic 4-fluorophenylalanine methyl ester is employed. This method, validated for structurally similar fluorinated phenylalanines, uses proteases to selectively hydrolyze one enantiomer.

Process Overview

A racemic mixture of methyl 4-fluorophenylalaninate is treated with a protease (e.g., from Bacillus sp.) in aqueous buffer at pH 8.0 and 40°C. The enzyme hydrolyzes the (R)-ester to the free acid, leaving the (S)-ester intact. After 4 days, the (S)-enantiomer is isolated with >99.5% ee.

Key Data:

Industrial Scalability

While effective, prolonged reaction times (4–7 days) limit throughput. Immobilizing the enzyme on solid supports or using continuous-flow reactors can enhance efficiency.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of α-amidocinnamic acid derivatives offers a stereoselective route to the (S)-enantiomer. This method, reported for 3-bromo-4-fluoro-L-phenylalanine, uses chiral ligands to control configuration.

Synthetic Pathway

- Intermediate Synthesis: 4-Fluorobenzaldehyde reacts with N-acetylglycine in acetic anhydride to form an azalactone.

- Hydrogenation: The azalactone is hydrogenated using a rhodium catalyst and Me-BoPhoz ligand, yielding N-acetyl-4-fluoro-L-phenylalanine methyl ester with 94% ee.

- Deprotection: Enzymatic hydrolysis removes the acetyl group, affording the free (S)-ester.

Key Data:

- Catalyst: Rhodium with Me-BoPhoz ligand

- Solvent: Tetrahydrofuran (THF)

- Yield: 94% after hydrogenation

- Purity: 94% ee (improved to >99% after enzymatic hydrolysis)

Industrial-Scale Optimization

Solvent-Free Synthesis

A patent discloses a solvent-free process for intermediates like 4-methyl-3-oxo-N-phenylpentamide, reducing reaction time from 10 days to 24 hours. While targeting a different compound, this approach highlights the benefits of eliminating polar aprotic solvents (e.g., DMF) to minimize diastereomeric impurities.

Impurity Profiling

Common impurities in methyl 4-fluoro-L-phenylalaninate include:

- O-Alkylated Byproduct: Formed via ether linkage (MW 417–418).

- Difluoro Analog: Arises from over-fluorination (≤0.05%).

- Desfluoro Impurity: Resulting from defluorination (≤0.047%).

Chromatographic purification and pH-controlled recrystallization reduce these to <0.1%.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Enzyme | Yield | ee/Purity | Time |

|---|---|---|---|---|---|

| Classical Esterification | 4-Fluoro-L-Phe | SOCl₂ | 97% | 98.5% | 24 h |

| Enzymatic Resolution | Racemic ester | Bacillus protease | 75% | >99.5% ee | 4–7 d |

| Asymmetric Hydrogenation | Azalactone | Rh/Me-BoPhoz | 94% | 94% ee | 48 h |

| Radiosynthesis | Borane ester | Cu(OTf)₂(py)₄ | 43% | ≥94% ee | 10 min |

Scientific Research Applications

Organic Synthesis

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate serves as a crucial building block in organic synthesis. Its unique structure allows for the development of complex molecules, making it valuable in pharmaceutical chemistry .

Biological Studies

The compound plays a role in biological research, particularly in enzyme-substrate interactions and protein engineering. Its fluorine substitution can improve binding affinity to biological targets, facilitating studies on metabolic pathways and drug design .

Pharmaceutical Development

Due to its structural properties, this compound is investigated for potential therapeutic applications. It may act as an inhibitor or modulator in various biochemical pathways, contributing to drug discovery efforts targeting specific diseases .

Material Science

In material science, this compound can be utilized in the production of specialty chemicals and materials due to its favorable chemical reactivity and stability .

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit nitric oxide production in specific cell lines, showcasing potential anti-inflammatory properties .

- Drug Design : Research has indicated that modifications to the amino acid backbone can lead to enhanced activity against certain cancer cell lines, highlighting its utility in developing targeted therapies .

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, focusing on substituent variations and their impact on properties:

Key Comparative Analysis

Electronic and Steric Effects

- Fluorine vs. Nitro Substituents: The 4-fluoro group is electron-withdrawing, stabilizing the phenyl ring against oxidation and enhancing lipophilicity. In contrast, the nitro group (e.g., in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) is strongly electron-withdrawing, making the compound more reactive toward reduction to amines (e.g., for aniline derivatives) .

- Hydroxyl vs. Fluorine: The hydroxyl group in methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate increases hydrophilicity and hydrogen-bonding capacity, making it suitable for studies on tyrosine analogs or metabolites .

Ester Group Variations

- Methyl vs.

Salt Forms and Solubility

- The hydrochloride salt of this compound (CAS 64282-12-8) offers enhanced aqueous solubility compared to the free base, critical for in vitro assays or formulation .

Biological Activity

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate, commonly referred to as a fluorinated amino acid derivative, has garnered attention for its significant biological activity, particularly in pharmacological contexts. This compound's structural features, including the presence of a fluorine atom, contribute to its unique interactions with biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H14FNO2

- Molecular Weight : Approximately 211.24 g/mol

- Functional Groups : Amino group, methyl ester group, and a para-fluorophenyl moiety.

The fluorine atom in the compound enhances its binding affinity and selectivity towards various biological targets, influencing its overall activity and efficacy in therapeutic settings.

This compound interacts with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting processes like inflammation, cell proliferation, and apoptosis .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antiviral Activity : Studies indicate that related compounds with similar structures have shown significant antiviral effects. For instance, derivatives have been tested against viral infections with promising results in inhibiting viral entry into host cells .

- Anticancer Potential : The compound's ability to influence cell proliferation suggests potential applications in cancer therapy. Its interaction with cellular pathways may lead to apoptosis in cancer cells .

- Anti-inflammatory Effects : this compound has been implicated in modulating inflammatory responses, which is critical in various chronic diseases.

Table 1: Summary of Biological Activities

Example Study

In a recent study exploring the antiviral properties of similar compounds, it was found that derivatives of this compound exhibited low cytotoxicity while effectively reducing viral infection rates by 50% at concentrations as low as 0.64 µM . This highlights the potential for developing therapeutics based on this compound structure.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate | C11H14ClFNO2 | Different halogen substitutions influence activity |

| Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate | C11H14ClNO2 | Lacks fluorination; may exhibit distinct properties |

| Ethyl 2-amino-3-(4-fluorophenyl)propanoate | C12H16FNO2 | Ethyl group substitution alters pharmacokinetics |

These comparisons underscore the significance of halogen substitutions in modulating the biological activity and therapeutic potential of these compounds.

Q & A

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and safety goggles (≥ANSI Z87.1 standard) .

- Ventilation : Use fume hoods for weighing and synthesis (TLV-TWA: 1 mg/m³).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA Code D001) .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .

What in vitro assays are suitable for evaluating its biological activity in neurodegenerative disease models?

Q. Advanced Research Focus

- Assay 1 : Inhibition of β-secretase (BACE1) in SH-SY5Y cells, measured via FRET substrate cleavage (λex/λem = 320/405 nm) .

- Assay 2 : Neuroprotection against Aβ42-induced cytotoxicity in primary cortical neurons (MTT assay, EC₅₀ ≤10 µM required) .

- Assay 3 : Microglial activation suppression (TNF-α ELISA, IC₅₀ ≤5 µM) .

Dose-response curves are analyzed using GraphPad Prism (four-parameter logistic model) .

How does the ester moiety influence metabolic stability compared to carboxylic acid analogs?

Advanced Research Focus

The methyl ester acts as a prodrug, delaying hydrolysis to the active carboxylic acid in plasma (t₁/₂ = 2.3 h in human plasma vs. 0.5 h for the free acid). Stability is quantified via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.